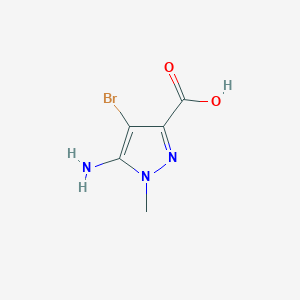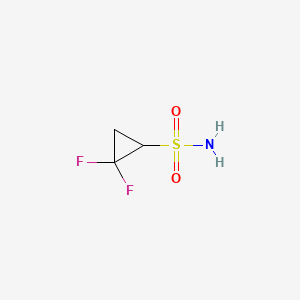
2,2-Difluorocyclopropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclopropane-1-sulfonamide is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2,2-Difluorocyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable precursors followed by sulfonamide formation. One common method involves the reaction of 2,2-difluorocyclopropane derivatives with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
2,2-Difluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated sulfonamides are explored for their potential as drug candidates due to their enhanced stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activities .
Comparación Con Compuestos Similares
2,2-Difluorocyclopropane-1-sulfonamide can be compared with other fluorinated cyclopropane derivatives, such as 2,2-Difluorocyclopropanecarboxylic acid and 1,1-Difluorocyclopropane derivatives. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the sulfonamide group in this compound makes it unique in its ability to participate in specific biochemical interactions .
Propiedades
Fórmula molecular |
C3H5F2NO2S |
|---|---|
Peso molecular |
157.14 g/mol |
Nombre IUPAC |
2,2-difluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8) |
Clave InChI |
YGEGJQXMIITZEN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
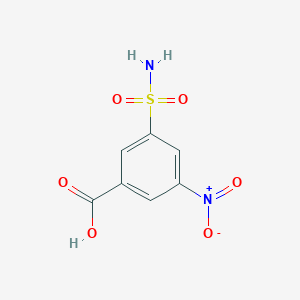
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
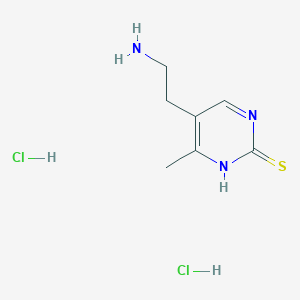
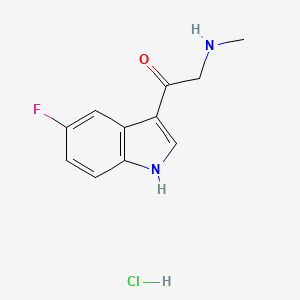
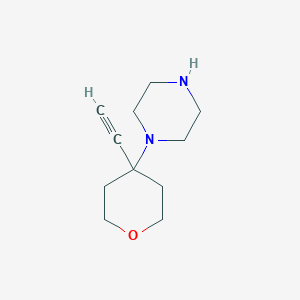
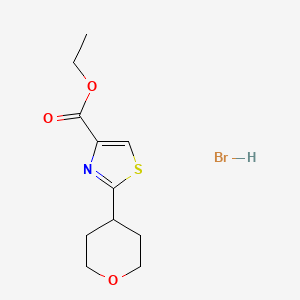
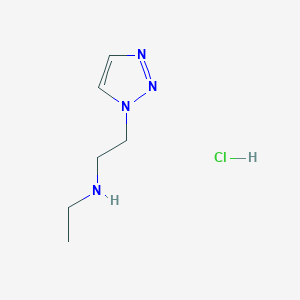
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
